molecular formula C8H5ClN4O2 B10906673 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole

1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole

Cat. No.: B10906673
M. Wt: 224.60 g/mol
InChI Key: QCRQIEXBUXTGOP-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole is a chemical compound with the molecular formula C8H5ClN4O2 It is characterized by the presence of a triazole ring substituted with a 4-chloro-2-nitrophenyl group

Preparation Methods

The synthesis of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole typically involves the reaction of 4-chloro-2-nitroaniline with sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The triazole ring can undergo oxidation reactions, leading to the formation of oxides or other derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

1-(4-chloro-2-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C8H5ClN4O2/c9-6-1-2-7(8(3-6)13(14)15)12-5-10-4-11-12/h1-5H

InChI Key

QCRQIEXBUXTGOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=NC=N2

Origin of Product

United States

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